2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl-
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Overview
Description
6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one is an organic compound with the molecular formula C10H18O2. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,6-trimethyl-4H-pyran-3-one and an ethenylating agent.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the ethenylation process. Common catalysts include Lewis acids like aluminum chloride or boron trifluoride.
Purification: After the reaction is complete, the product is purified using techniques such as distillation or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems and advanced purification techniques helps in maintaining the quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), Nitric acid (HNO3)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, leading to its antioxidant properties.
Comparison with Similar Compounds
Similar Compounds
Linalool oxide: A similar compound with a pyran ring structure, known for its fragrance properties.
2,2,6-Trimethyl-6-vinyltetrahydro-2H-pyran-3-ol: Another related compound with similar structural features.
Uniqueness
6-Ethenyldihydro-2,2,6-trimethyl-2H-pyran-3(4H)-one stands out due to its unique ethenyl group, which imparts distinct chemical and physical properties. This makes it valuable in various applications, from synthetic chemistry to industrial production.
Properties
IUPAC Name |
6-ethenyl-2,2,6-trimethyloxan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-5-10(4)7-6-8(11)9(2,3)12-10/h5H,1,6-7H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATQPZCOAQSYTPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)CCC(O1)(C)C=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50338486 |
Source
|
Record name | 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33933-72-1 |
Source
|
Record name | 2H-Pyran-3(4H)-one, 6-ethenyldihydro-2,2,6-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50338486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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